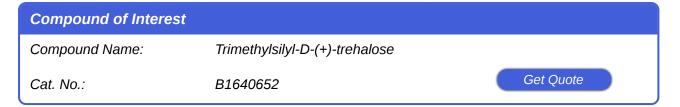




Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl-D-(+)-Trehalose

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Trehalose, a non-reducing disaccharide, plays a crucial role in biological systems, particularly in stress tolerance mechanisms.[1] Its accurate quantification is vital in various research fields, from agriculture to medicine. Due to its low volatility, direct analysis of trehalose by gas chromatography is not feasible. This application note details a robust and sensitive method for the quantification of D-(+)-trehalose using Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. This two-step derivatization process, involving methoximation and subsequent silylation, increases the volatility and thermal stability of trehalose, making it amenable to GC-MS analysis.[2][3] The protocol described herein is suitable for analyzing trehalose in complex biological matrices, offering high sensitivity and specificity.[4][5]

Principle

The analysis of polar, non-volatile compounds like sugars by GC-MS requires a derivatization step to convert them into volatile and thermally stable derivatives.[6] The hydroxyl (-OH) groups in trehalose are replaced with trimethylsilyl ((CH₃)₃Si-) groups, a process known as silylation or trimethylsilylation.[3] This reaction significantly reduces the polarity and increases the volatility of the molecule, allowing it to be vaporized in the GC inlet without degradation.

The most common derivatization procedure for sugars is a two-step process:



- Methoximation: The sample is first treated with methoxyamine hydrochloride. This step
 converts the aldehyde and keto groups of reducing sugars into their methoxime derivatives,
 preventing the formation of multiple tautomeric isomers during the subsequent silylation step
 and locking sugars in their open-chain conformation.[2] While trehalose is a non-reducing
 sugar, this step is crucial when analyzing it alongside other sugars in a complex mixture.
- Trimethylsilylation (TMS): The methoximated sample is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[7] This reagent replaces the active hydrogens on the hydroxyl groups with TMS groups, yielding the octakis(trimethylsilyl) ether of trehalose.[8]

The resulting TMS-derivatized trehalose is then separated by gas chromatography and detected by mass spectrometry. Quantification can be performed in either full scan mode or, for higher sensitivity and specificity, in Selected Ion Monitoring (SIM) mode, where specific fragment ions of the target analyte are monitored.[1]

Experimental Protocols

This section provides a detailed methodology for the derivatization and GC-MS analysis of D-(+)-trehalose.

Materials and Reagents

- D-(+)-Trehalose dihydrate (Standard)
- Pyridine (Anhydrous)
- Methoxyamine hydrochloride
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% TMCS (MSTFA + 1% TMCS)
- Internal Standard (e.g., Myristic acid-d27, optional)[7]
- Nitrogen gas, high purity
- Sample vials (2 mL) with PTFE-lined caps
- GC autosampler vials with micro-inserts



- · Heating block or thermal shaker
- Centrifugal vacuum concentrator (e.g., SpeedVac)

Sample Preparation

- Accurately weigh or measure the biological sample (e.g., plant tissue, hemolymph, cell lysate).
- Perform metabolite extraction using a suitable solvent system (e.g., methanol/water, ethanol).
- For complex samples like plant extracts, a cleanup step using solid phase extraction (SPE)
 with a weak anion exchange (WAX) column may be necessary to remove interfering anionic
 metabolites.[1]
- Transfer a known volume of the extract to a 2 mL sample vial. If using an internal standard, add it at this stage.[7]
- Evaporate the solvent to complete dryness using a centrifugal vacuum concentrator or a stream of nitrogen gas. It is critical to ensure the sample is completely dry, as moisture will interfere with the derivatization reagents.[7]

Derivatization Protocol

The following protocol is a widely used two-step method for derivatizing sugars and other polar metabolites.[7][9]

Step 1: Methoximation

- Prepare a fresh solution of 40 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[7]
- Add 10 μL of the methoxyamine hydrochloride solution to the dried sample extract.[7]
- Cap the vial tightly and vortex to ensure the pellet is fully dissolved.
- Incubate the mixture at 30°C for 90 minutes with gentle shaking.



Step 2: Trimethylsilylation

- To the methoximated sample, add 90 μL of MSTFA + 1% TMCS.[7]
- Cap the vial tightly and vortex briefly.
- Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]
- After incubation, cool the sample to room temperature.
- Transfer the derivatized sample to a GC vial with a micro-insert for analysis. Derivatized samples should ideally be analyzed within 24 hours.[7]

GC-MS Analysis

The following table summarizes typical instrumental parameters for the analysis of TMS-derivatized trehalose. Parameters should be optimized for the specific instrument and application.

Table 1: Recommended GC-MS Parameters



Parameter	Setting	
Gas Chromatograph		
Injection Volume	1 μL	
Injector Temperature	250 - 280°C	
Injection Mode	Splitless	
Carrier Gas	Helium	
Flow Rate	1.0 - 1.2 mL/min (Constant Flow)	
GC Column	30 m x 0.25 mm ID, 0.25 μ m film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5MS or equivalent)[10]	
Oven Program	Initial: 65°C, hold for 2 minRamp: 6°C/min to 300°CHold: 15 min at 300°C[10]	
Mass Spectrometer		
Ion Source	Electron Ionization (EI)	
Ion Source Temp.	230°C	
Quadrupole Temp.	150°C	
Electron Energy	70 eV	
MS Mode	Full Scan (m/z 60-600) for identification[1]Selected Ion Monitoring (SIM) for quantification	

 $| \ SIM \ Ions \ (m/z) \ | \ 361 \ (Quantifier), \ 307, \ 319, \ 323 \ (Qualifiers)[1][4] \ |$

Data Presentation Mass Spectral Data

The fully derivatized D-(+)-trehalose has eight TMS groups. The key mass spectral information is summarized below.



Table 2: Mass Spectral Data for Octakis(trimethylsilyl)-D-(+)-Trehalose

Property	Value	Reference
Chemical Formula	C36H86O11Si8	[8][10]
Molecular Weight	919.75 g/mol	[8][10]
Key Fragment Ions (m/z)	73, 147, 204, 217, 361, 451	[1][4]

| Quantifier Ion (SIM) | m/z 361 |[1][4] |

Quantitative Performance

The sensitivity of the method allows for the detection of trehalose at very low concentrations in biological samples.

Table 3: Example Quantitative Performance in Plant Tissues[1]

Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Rice Tissue	0.640 ng/g	1.01 ng/g

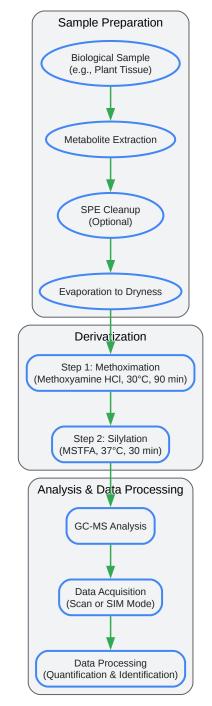
| Arabidopsis Tissue | 0.744 ng/g | 0.825 ng/g |

Visualization of Experimental Workflow

The overall process from sample collection to data analysis is outlined in the following workflow diagram.



GC-MS Workflow for TMS-Trehalose Analysis



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Caption: Workflow for TMS-Trehalose analysis by GC-MS.



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